molecular formula C11H10BrNO2 B3038128 6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one CAS No. 761458-01-9

6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one

Cat. No. B3038128
CAS RN: 761458-01-9
M. Wt: 268.11 g/mol
InChI Key: DAFCPCGFHGQBAM-UHFFFAOYSA-N
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Description

“6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one” is a benzoxazine derivative. The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one belong to a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications .


Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is described in a research paper . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .


Molecular Structure Analysis

The molecular formula of “6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one” is C11H10BrNO2. The InChI Key is UQCFMEFQBSYDHY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a white to pale cream powder . It has a melting point range of 219.0-228.0°C . The assay (HPLC) is ≥94.0% .

Scientific Research Applications

Elastase Inhibitor

The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as an elastase inhibitor . Elastase is an enzyme that breaks down elastin, a key component of the lungs and connective tissue. Inhibiting this enzyme can be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and emphysema.

Anti-neoplastic Agent

Some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as anti-neoplastic agents . These compounds can inhibit the growth of neoplasms (abnormal growth of tissue) and can be used in cancer treatment.

Enzyme Inhibitor

These compounds can also act as general enzyme inhibitors , slowing down or stopping chemical reactions within cells. This can be useful in managing various diseases where certain enzymes are overactive.

Protease Inhibitor

The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one can be used as protease inhibitors . Proteases are enzymes that break down proteins and peptides, and their inhibitors are often used in treating viral diseases like HIV and Hepatitis C.

Fungicidal Agent

These compounds have fungicidal properties , meaning they can kill fungi or inhibit their growth. This makes them useful in agriculture to protect crops from fungal diseases, and in medicine to treat fungal infections.

Synthesis of Other Derivatives

The 2-substituted 4H-3,1-benzoxazin-4-one derivatives are used as a starting material for the preparation of 2,3-disubstituted 4(3H)-quinazolinone derivatives , which are known to have medicinal properties .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-bromo-2-propan-2-yl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6(2)10-13-9-4-3-7(12)5-8(9)11(14)15-10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFCPCGFHGQBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=C(C=C2)Br)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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